2-Fluorooctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

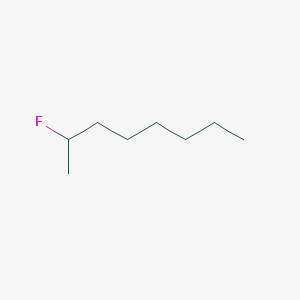

2D Structure

Properties

CAS No. |

407-95-4 |

|---|---|

Molecular Formula |

C8H17F |

Molecular Weight |

132.22 g/mol |

IUPAC Name |

2-fluorooctane |

InChI |

InChI=1S/C8H17F/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3 |

InChI Key |

TVJHFQWCMCKELZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Fluorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Fluorooctane. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes a visualization of a common synthetic pathway.

Core Physical Properties

This compound is a halogenated alkane with the chemical formula C₈H₁₇F. Its physical characteristics are crucial for understanding its behavior in various chemical and biological systems.

Quantitative Data Summary

The following tables present the known and predicted physical properties of this compound. Due to a lack of experimentally determined values for certain properties in publicly available literature, predicted values from reliable computational models are included and clearly noted.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₇F |

| CAS Number | 407-95-4[1] |

| Molecular Weight | 132.22 g/mol [1] |

| Canonical SMILES | CCCCCCC(C)F[1] |

| Physical Property | Value | Type |

| Boiling Point | 139 °C[2] | Experimental |

| Melting Point | -65.1 °C | Predicted |

| Density | 0.806 g/cm³ | Predicted |

| Refractive Index | 1.394 | Predicted |

| Dipole Moment | 1.83 D[2] | Experimental |

| Solubility in Water | Low (qualitative) | General for haloalkanes |

| Solubility in Organic Solvents | High (qualitative) | General for haloalkanes |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and precise method for this determination is distillation.

Protocol:

-

Place a small volume (e.g., 5-10 mL) of this compound in a round-bottom flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Set up a simple distillation apparatus with a condenser and a collection flask.

-

Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm of the condenser.

-

Gently heat the flask.

-

Record the temperature at which the liquid consistently condenses on the thermometer and drips into the condenser. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a key indicator of purity. Since this compound is a liquid at standard conditions, its melting point would be determined at low temperatures.

Protocol:

-

Place a small sample of this compound in a capillary tube and seal it.

-

Place the capillary tube in a melting point apparatus equipped with a cooling stage or in a Thiele tube with a suitable low-temperature bath (e.g., an alcohol/dry ice slurry).

-

Slowly cool the sample until it solidifies.

-

Gently and slowly warm the sample (approximately 1-2 °C per minute) while observing it through a magnifying lens.

-

Record the temperature at which the first signs of melting are observed (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).[3][4][5][6]

-

For a pure compound, this range should be narrow.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid like this compound, this can be accurately measured using a pycnometer or a volumetric flask.

Protocol:

-

Carefully weigh a clean, dry pycnometer or a small volumetric flask (e.g., 10 mL) on an analytical balance.

-

Fill the pycnometer or flask to the calibration mark with this compound, ensuring there are no air bubbles.

-

Weigh the filled pycnometer or flask.

-

The mass of the this compound is the difference between the filled and empty weights.

-

The volume is known from the calibration of the pycnometer or flask.

-

Calculate the density by dividing the mass by the volume.

-

Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is also used to assess purity. An Abbe refractometer is commonly used for this measurement.

Protocol:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument. The temperature should be controlled and recorded, typically at 20°C or 25°C.

-

Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prism thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue after the measurement.

Determination of Solubility

Solubility is typically determined qualitatively or quantitatively.

Qualitative Solubility Protocol:

-

To determine solubility in water, add a small amount (e.g., 0.1 mL) of this compound to a test tube containing a known volume (e.g., 3 mL) of deionized water.

-

Agitate the mixture and observe if the this compound dissolves to form a homogeneous solution or if it forms a separate layer. The formation of two layers indicates low solubility.

-

Repeat the process with various organic solvents (e.g., ethanol, acetone, diethyl ether, hexane) to determine its solubility in non-polar and polar organic media.

Quantitative Solubility (Shake-Flask Method) Protocol:

-

Prepare a series of vials containing a fixed volume of the solvent (e.g., water or an organic solvent).

-

Add increasing, known amounts of this compound to each vial.

-

Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow any undissolved solute to settle.

-

Carefully extract a sample from the supernatant (the clear liquid phase).

-

Analyze the concentration of this compound in the sample using a suitable analytical technique, such as gas chromatography (GC).

-

The highest concentration achieved represents the solubility of this compound in that solvent at that temperature.[7]

Synthetic Pathway Visualization

A common method for the synthesis of alkyl fluorides is the nucleophilic substitution of an alcohol. The conversion of 2-octanol (B43104) to this compound can be effectively achieved using Olah's reagent (a mixture of hydrogen fluoride (B91410) and pyridine).[8]

Caption: Synthesis of this compound from 2-Octanol.

This guide provides a foundational understanding of the physical properties of this compound, essential for its application in research and development. The provided protocols offer standardized methods for the experimental determination of these properties, ensuring data accuracy and reproducibility.

References

- 1. acdlabs.com [acdlabs.com]

- 2. [PDF] QSPR Using MOLGEN-QSPR: The Example of Haloalkane Boiling Points | Semantic Scholar [semanticscholar.org]

- 3. adichemistry.com [adichemistry.com]

- 4. youtube.com [youtube.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. melting point determination: Topics by Science.gov [science.gov]

- 7. 1-Fluorooctane [webbook.nist.gov]

- 8. brainly.in [brainly.in]

Synthesis of Racemic 2-Fluorooctane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of racemic 2-fluorooctane, a valuable fluorinated aliphatic compound. The document details two principal synthetic routes: the direct deoxyfluorination of 2-octanol (B43104) and the nucleophilic substitution of a sulfonate ester derivative of 2-octanol. This guide includes detailed experimental protocols, a comparative summary of quantitative data, and characteristic spectral data for the final product. Additionally, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the synthetic processes.

Introduction

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a fundamental building block and a model compound for studying the effects of fluorine substitution in aliphatic chains. This guide focuses on the practical synthesis of its racemic form, providing researchers with the necessary information to produce this compound in a laboratory setting.

Overview of Synthetic Methodologies

The synthesis of racemic this compound is most commonly achieved through the nucleophilic fluorination of a suitable precursor derived from the readily available starting material, 2-octanol. The two primary strategies discussed in this guide are:

-

Method A: Direct Deoxyfluorination of 2-Octanol. This approach involves the direct replacement of the hydroxyl group in 2-octanol with a fluorine atom using a deoxyfluorinating agent. Reagents such as Diethylaminosulfur Trifluoride (DAST) and its safer alternatives like Deoxo-Fluor are commonly employed. This method offers a direct conversion but requires careful handling of the fluorinating agents.

-

Method B: Two-Step Synthesis via 2-Octyl Tosylate. This method involves the conversion of 2-octanol to a better leaving group, typically a tosylate, followed by nucleophilic substitution with a fluoride (B91410) salt, such as potassium fluoride. This two-step process is often reliable and avoids the use of highly reactive and hazardous deoxyfluorinating agents.

Experimental Protocols

Method A: Direct Deoxyfluorination of 2-Octanol using DAST

This protocol is a general procedure adapted for the synthesis of this compound from 2-octanol using Diethylaminosulfur Trifluoride (DAST).

Reaction Scheme:

Materials:

-

2-Octanol

-

Diethylaminosulfur Trifluoride (DAST)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Brine solution

Procedure:

-

To a solution of 2-octanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.2 eq.) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding a saturated solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash successively with water and brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Method B: Two-Step Synthesis via 2-Octyl Tosylate

This protocol outlines the synthesis of this compound from 2-octanol via a tosylate intermediate.

Step 1: Synthesis of 2-Octyl Tosylate

Reaction Scheme:

Materials:

-

2-Octanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) or Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Water

Procedure:

-

To a solution of 2-octanol (1.0 eq.) in anhydrous DCM at 0 °C, add pyridine (1.5 eq.).

-

To this stirred solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.

-

After completion, dilute the reaction mixture with water and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-octyl tosylate.

Step 2: Fluorination of 2-Octyl Tosylate

Reaction Scheme:

Materials:

-

2-Octyl Tosylate

-

Anhydrous Potassium Fluoride (KF)

-

A suitable solvent (e.g., diethylene glycol, or an ionic liquid with a co-solvent)

-

Phase-transfer catalyst (e.g., 18-crown-6), if necessary

Procedure:

-

In a round-bottom flask, combine 2-octyl tosylate (1.0 eq.) and anhydrous potassium fluoride (a molar excess, e.g., 2-3 eq.).

-

Add the solvent and a phase-transfer catalyst if required to enhance the solubility and reactivity of KF.

-

Heat the reaction mixture with vigorous stirring. The reaction temperature and time will depend on the solvent system used (e.g., 80-150 °C for several hours).

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and add water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation.

-

Purify the resulting this compound by fractional distillation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of racemic this compound.

Table 1: Comparison of Synthetic Methods for Racemic this compound

| Method | Starting Material | Key Reagents | Typical Yield (%) | Notes |

| A: Deoxyfluorination | 2-Octanol | DAST or Deoxo-Fluor | 60-80% | Requires handling of hazardous fluorinating agents. Reaction conditions are generally mild. |

| B: Tosylate Displacement | 2-Octanol | 1. TsCl, Pyridine2. KF | 50-70% (overall) | Two-step process. Avoids highly reactive fluorinating agents. Yield can be optimized by solvent choice for the fluorination step. |

Table 2: Physical and Spectroscopic Properties of Racemic this compound

| Property | Value |

| Molecular Formula | C₈H₁₇F[1] |

| Molecular Weight | 132.22 g/mol [1] |

| CAS Number | 407-95-4[1] |

| Boiling Point | ~135-137 °C |

| Density | ~0.8 g/cm³ |

| ¹H NMR (CDCl₃) | δ (ppm): 4.5-4.8 (m, 1H, CHF), 1.2-1.7 (m, 12H, CH₂), 0.8-1.0 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~92 (d, ¹JCF ≈ 165 Hz, C2), ~35 (d, ²JCF ≈ 22 Hz, C3), ~29 (C5), ~25 (C4), ~23 (C6), ~22 (d, ²JCF ≈ 21 Hz, C1), ~32 (C7), ~14 (C8) |

| ¹⁹F NMR (CDCl₃) | δ (ppm): ~ -175 (m) |

| Mass Spectrum (EI) | m/z: 132 (M⁺), 112 (M-HF)⁺, prominent fragments from alkyl chain cleavage. |

| IR Spectroscopy | ν (cm⁻¹): ~2850-2960 (C-H stretch), ~1100-1150 (C-F stretch) |

Mandatory Visualizations

Reaction Pathway Diagrams

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (R)-2-Fluorooctane

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (R)-2-Fluorooctane. The information is tailored for professionals in research and development, with a focus on data presentation and experimental context.

Chemical Identity and Structure

(R)-2-Fluorooctane is a chiral organofluorine compound. As a derivative of octane, it features a fluorine atom at the second carbon position. The "(R)" designation in its name refers to the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

The presence of a stereogenic center makes this molecule a valuable subject for stereoselective synthesis and a potential building block in the development of new chemical entities, particularly in the pharmaceutical industry where stereochemistry is crucial for biological activity.

Stereochemistry and Chirality

The carbon atom at position 2 is bonded to four distinct groups: a fluorine atom, a hydrogen atom, a methyl group (C1), and a hexyl group (C3-C8). This makes it a stereogenic center, giving rise to two possible enantiomers: (R)-2-Fluorooctane and (S)-2-Fluorooctane.[1][2] The absolute configuration is assigned by prioritizing these groups based on atomic number (F > C-hexyl > C-methyl > H), orienting the lowest priority group (H) away from the viewer, and observing the direction from highest to lowest priority. For the (R)-enantiomer, this direction is clockwise.[2]

Caption: 3D representation of the (R)-2-Fluorooctane molecule.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2R)-2-fluorooctane | PubChem[3] |

| Molecular Formula | C₈H₁₇F | PubChem[3][4] |

| Molecular Weight | 132.22 g/mol | PubChem[3][4] |

| CAS Number | 54632-06-3 | PubChem[3] |

| Canonical SMILES | CCCCCC--INVALID-LINK--F | PubChem[3] |

| InChIKey | TVJHFQWCMCKELZ-MRVPVSSYSA-N | PubChem[3] |

| Dipole Moment | 1.83 D (for 2-fluorooctane) | Stenutz[5] |

| XLogP3 | 3.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 5 | PubChem[3] |

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural confirmation of (R)-2-Fluorooctane. While some data is reported for the racemic mixture, it is highly indicative of the spectra for the pure enantiomer.

| Technique | Data Availability | Key Features |

| ¹⁹F NMR | Spectrum available for (R)-2-Fluorooctane.[3] | A single multiplet is expected, coupled to the adjacent protons on C2 and C3. |

| ¹³C NMR | Spectrum available for this compound.[4] | The carbon atom bonded to fluorine (C2) will show a large one-bond C-F coupling constant. C1 and C3 will show smaller two-bond C-F couplings. |

| ¹H NMR | Data available for related compounds. | The proton on C2 will appear as a complex multiplet due to coupling with the fluorine atom and protons on C1 and C3. |

| Mass Spectrometry | GC-MS data available for this compound.[4] | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of HF. |

Synthesis of (R)-2-Fluorooctane

The synthesis of enantiomerically pure (R)-2-Fluorooctane typically involves a nucleophilic fluorination reaction on a chiral precursor. A common and effective method is the dehydroxylative fluorination of the corresponding (S)-alcohol, (S)-2-octanol. This reaction proceeds with an inversion of stereochemistry (Sₙ2 mechanism).

Proposed Experimental Protocol: Dehydroxylative Fluorination of (S)-2-Octanol

This protocol outlines a general procedure using diethylaminosulfur trifluoride (DAST), a widely used reagent for converting alcohols to alkyl fluorides.

Materials:

-

(S)-2-octanol

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is charged with (S)-2-octanol and anhydrous DCM. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: DAST, dissolved in anhydrous DCM, is added dropwise to the stirred solution via the dropping funnel over 30 minutes. The temperature is maintained at -78 °C during the addition.

-

Reaction: The reaction mixture is stirred at -78 °C for one hour and then allowed to warm slowly to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NaHCO₃ at 0 °C to neutralize excess reagent and acidic byproducts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure (R)-2-Fluorooctane.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of (R)-2-Fluorooctane via dehydroxylative fluorination.

Applications in Research and Drug Development

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6] Fluorine's high electronegativity and small size can significantly alter the electronic properties and conformation of a molecule without a large steric penalty.

While specific, commercial applications of (R)-2-Fluorooctane are not widely documented, its significance lies in its role as:

-

A Chiral Building Block: It can be used in the synthesis of more complex, biologically active molecules where a stereospecific fluorinated alkyl chain is required.

-

A Probe for Structure-Activity Relationship (SAR) Studies: In drug development, replacing a hydrogen or a methyl group with fluorine is a common tactic. (R)-2-Fluorooctane serves as a simple model system to study the impact of such a substitution on the physicochemical and biological properties of a molecule.

-

A Model for Asymmetric Fluorination Studies: The development of new stereoselective fluorination methods is an active area of research.[7] Chiral fluoroalkanes like (R)-2-Fluorooctane are key targets for validating these new synthetic methodologies.

Safety and Handling

No specific safety data sheet (SDS) for (R)-2-Fluorooctane is available. The following information is based on general data for similar short-chain fluoroalkanes and should be treated as a guideline.[8][9][10]

-

Toxicity: Fluoroalkanes generally exhibit low acute toxicity.[8] However, at very high concentrations, they can act as central nervous system depressants and may cause cardiac arrhythmia.[9][10]

-

Inhalation: Vapors are heavier than air and can displace oxygen in confined spaces, leading to a risk of asphyxiation.[9][10]

-

Skin and Eye Contact: Direct contact with the liquid may cause irritation or frostbite due to rapid evaporation.

-

Flammability: Short-chain fluoroalkanes are typically non-flammable or have a very low fire risk.

-

Thermal Decomposition: At high temperatures (>250°C), fluoroalkanes can decompose to release highly toxic and corrosive fumes, including hydrogen fluoride (B91410) (HF).[10]

Recommended Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid heating in the presence of reactive metals like powdered aluminum or magnesium.[10]

-

Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

References

- 1. Khan Academy [khanacademy.org]

- 2. Organic chemistry 10: Stereochemistry - chirality, enantiomers and diastereomers [cureffi.org]

- 3. (2R)-2-Fluorooctane | C8H17F | CID 12484869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C8H17F | CID 10953554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 8. cglapps.chevron.com [cglapps.chevron.com]

- 9. refrigerants.com [refrigerants.com]

- 10. refrigerants.com [refrigerants.com]

An In-depth Technical Guide to the Chemical Structure of (S)-2-Fluorooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Fluorooctane is a chiral organofluorine compound that holds significance in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of (S)-2-Fluorooctane. Detailed experimental protocols and tabulated quantitative data are presented to facilitate its use in research and development.

Chemical Structure and Properties

(S)-2-Fluorooctane is a secondary fluoroalkane with the chemical formula C₈H₁₇F. The "(S)" designation indicates the stereochemistry at the chiral center (the carbon atom bonded to the fluorine atom), which is in the sinister configuration according to the Cahn-Ingold-Prelog priority rules.

Molecular Structure:

Figure 1: 2D Structure of (S)-2-Fluorooctane

A summary of the key physical and chemical properties of 2-fluorooctane is provided in Table 1. It is important to note that some of the experimental data is for the racemic mixture, as data for the pure (S)-enantiomer is not always available.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇F | [1] |

| Molecular Weight | 132.22 g/mol | [1] |

| Boiling Point | 139 °C (for racemate) | |

| Optical Rotation [α]D | Data not available in searched literature. | |

| Computed XLogP3 | 3.9 | [1] |

| CAS Number | 407-95-4 (for racemate) | [1] |

Table 1: Physical and Chemical Properties of this compound.

Synthesis of (S)-2-Fluorooctane

An established method for the enantioselective synthesis of (S)-2-Fluorooctane involves a two-step process starting from the commercially available chiral precursor, (R)-1,2-epoxyoctane. This method proceeds through the formation of an intermediate, (S)-2-fluorooctan-1-ol. While a direct synthesis of (S)-2-Fluorooctane was not found in the searched literature, the following protocol for its immediate precursor is detailed. The subsequent conversion of the primary alcohol to a leaving group (e.g., tosylate) followed by nucleophilic substitution with a fluoride (B91410) source (e.g., potassium fluoride) is a standard procedure to yield the final product.

Experimental Protocol: Synthesis of (S)-2-fluorooctan-1-ol[2]

This protocol describes the ring-opening of (R)-1,2-epoxyoctane with hydrogen fluoride pyridine (B92270) to yield (S)-2-fluorooctan-1-ol.

Materials:

-

(R)-1,2-epoxyoctane (8.5 g)

-

Hydrogen fluoride pyridine solution (30 ml)

-

Ether (diethyl ether)

-

Water

-

Aqueous alkali solution (e.g., saturated sodium bicarbonate)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Cool 30 ml of hydrogen fluoride pyridine solution in an ice bath.

-

Add a solution of 8.5 g of (R)-1,2-epoxyoctane in 20 ml of ether dropwise to the cooled hydrogen fluoride pyridine solution.

-

Stir the mixture for one hour at the same temperature (ice bath).

-

Allow the reaction mixture to warm to room temperature.

-

Add 100 ml of water to the mixture.

-

Extract the aqueous mixture twice with 50 ml of ether.

-

Wash the combined organic layers with an aqueous alkali solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Distill the concentrate under reduced pressure to obtain a distillate at 126°-129° C./80 mmHg (4.9 g).

-

Recrystallize the distillate from 40 ml of heptane to yield 3.7 g of (S)-2-fluorooctan-1-ol.

Expected Yield and Properties of Intermediate:

-

Yield: 3.7 g

-

Melting Point: 33°-35° C

-

Optical Rotation [α]D26: -13.14 (c 1.7, benzene)

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Fluorooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Fluorooctane. It includes predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and visual representations of key concepts to aid in understanding.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound was predicted using the online simulation tool NMRDB.org. The predicted data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below. The protons are labeled according to the following structure:

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| h | 0.89 | t | 7.0 | 3H |

| g, f, e, d | 1.30 | m | - | 8H |

| c | 1.50 | m | - | 2H |

| a | 1.24 | dd | J(H_a-H_b) = 6.3, J(H_a-F) = 23.9 | 3H |

| b | 4.45 | dddd | J(H_b-F) = 48.5, J(H_b-H_c) = 6.2, J(H_b-H_a) = 6.3 | 1H |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Analysis of Spin-Spin Splitting Patterns

The splitting patterns observed in the ¹H NMR spectrum of this compound are a result of spin-spin coupling between neighboring protons and between protons and the fluorine atom. The following diagram illustrates the key splitting interactions for the protons at positions 'a' and 'b'.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for acquiring the ¹H NMR spectrum of a liquid organic compound like this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

-

Transfer: Transfer the prepared solution into the NMR tube using a Pasteur pipette.

-

Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.

-

Labeling: Clearly label the NMR tube with the sample identification.

Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tuning and Matching: Tune and match the probe to the appropriate frequency for ¹H nuclei.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters. Typical parameters for a standard ¹H NMR experiment include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time (at): 2-4 seconds

-

Relaxation Delay (d1): 1-5 seconds

-

Number of Scans (ns): 8-16 (can be adjusted based on sample concentration)

-

Spectral Width (sw): A range that encompasses all expected proton signals (e.g., 0-12 ppm).

-

-

Data Acquisition: Initiate the data acquisition.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

Integration: Integrate the peaks to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify the chemical shift of each peak or multiplet.

-

Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the molecule.

Experimental Workflow Diagram

The following flowchart illustrates the general workflow for obtaining a ¹H NMR spectrum.

An In-depth Technical Guide to the 13C NMR Spectral Data of 2-Fluorooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-fluorooctane. Due to the absence of publicly available experimental spectra, this document presents predicted 13C NMR data, a detailed experimental protocol for data acquisition, and an analysis of the key spectral features. This information is intended to support researchers in the structural elucidation and characterization of fluorinated organic molecules, which are of significant interest in pharmaceutical and materials science.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound were predicted using the online NMR prediction tool, nmrdb.org. The predicted values are summarized in the table below. It is important to note that these are computational estimations and may differ slightly from experimental values. The numbering of the carbon atoms is as follows:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 20.3 |

| C2 | 91.5 |

| C3 | 37.5 |

| C4 | 24.8 |

| C5 | 31.6 |

| C6 | 22.5 |

| C7 | 28.8 |

| C8 | 14.0 |

Key Spectral Features: The Influence of Fluorine

The most notable feature in the 13C NMR spectrum of this compound is the significant downfield shift of the carbon atom directly bonded to the fluorine (C2). This deshielding effect is due to the high electronegativity of the fluorine atom, which withdraws electron density from the carbon nucleus.

Furthermore, the presence of the spin-1/2 19F nucleus leads to through-bond scalar coupling with the 13C nuclei, known as J-coupling. This results in the splitting of the carbon signals into multiplets in a proton-decoupled 13C NMR spectrum. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF (one-bond coupling): The signal for C2 is expected to be a doublet with a large coupling constant, typically in the range of 160-250 Hz.

-

²JCF (two-bond coupling): The signals for the adjacent carbons, C1 and C3, will also be split into doublets, but with a smaller coupling constant, generally between 15-30 Hz.

-

³JCF and longer-range couplings: Carbons further away from the fluorine atom may also exhibit smaller couplings, which may or may not be resolved depending on the spectrometer's resolution.

Experimental Protocol for 13C NMR Data Acquisition

The following is a standard protocol for acquiring a proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Accurately weigh 20-50 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should ensure good solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

-

Tune and match the probe for the 13C frequency.

3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width (SW): Approximately 200-250 ppm to cover the entire expected range of 13C chemical shifts.

-

Acquisition Time (AT): At least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis if needed.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Apply a baseline correction.

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

Integrate the peaks if relative signal intensities are of interest, although in 13C NMR, peak intensities are not always directly proportional to the number of carbons.

Logical Workflow for 13C NMR Analysis of this compound

The following diagram illustrates the logical workflow for the acquisition and analysis of the 13C NMR spectrum of this compound.

Caption: Workflow for 13C NMR analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Fluorooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pathways of 2-fluorooctane. Due to the limited availability of public domain mass spectral data for this specific compound, this guide is based on established principles of mass spectrometry, including the fragmentation of analogous halogenated alkanes and hydrocarbon structures. The information presented herein offers a robust theoretical framework for interpreting the mass spectrum of this compound and similar secondary monofluoroalkanes.

Introduction

This compound is a saturated haloalkane with the fluorine atom positioned on the second carbon of an eight-carbon chain. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification and characterization in various matrices. Electron ionization mass spectrometry is a standard technique for the analysis of volatile and semi-volatile organic compounds. The resulting mass spectrum is a fingerprint of the molecule, providing structural information through the analysis of its fragmentation pattern.

The fragmentation of monofluoroalkanes is influenced by the high electronegativity of fluorine and the strength of the carbon-fluorine bond. While the C-F bond is the strongest single bond to carbon, fragmentation can be initiated by the loss of a non-bonding electron from the fluorine atom or, more commonly, from a C-C or C-H sigma bond. The subsequent fragmentation pathways are governed by the stability of the resulting carbocations and radical species.

Predicted Fragmentation Pathways of this compound

Upon electron ionization, the this compound molecule (molecular weight: 132.22 g/mol ) will form a molecular ion (M⁺˙). This molecular ion is often of low abundance for aliphatic compounds and may not be readily observed. The primary fragmentation routes are expected to involve cleavage of C-C bonds and the elimination of neutral species.

The major predicted fragmentation pathways include:

-

α-Cleavage: Cleavage of the C1-C2 bond (loss of a methyl radical, •CH₃) or the C2-C3 bond (loss of a hexyl radical, •C₆H₁₃). The cleavage resulting in the more stable secondary carbocation is generally favored.

-

Loss of Hydrogen Fluoride (HF): A common fragmentation pathway for fluoroalkanes is the elimination of a neutral HF molecule, leading to the formation of an octene radical cation.

-

Alkyl Chain Fragmentation: Cleavage at various points along the n-hexyl chain will produce a series of alkyl and alkenyl carbocations, typically separated by 14 Da (CH₂).

-

Formation of Fluorinated Fragments: Although the C-F bond is strong, some fragments containing the fluorine atom are expected.

Quantitative Fragmentation Data

The following table summarizes the predicted prominent fragment ions for this compound under electron ionization, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism. The relative intensities are hypothetical and based on the general stability of the resulting ions.

| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Intensity |

| 132 | [C₈H₁₇F]⁺˙ | Molecular Ion (M⁺˙) | Very Low |

| 117 | [C₈H₁₆]⁺˙ | M⁺˙ - •CH₃ (α-cleavage) | Moderate |

| 112 | [C₈H₁₆]⁺˙ | M⁺˙ - HF | Moderate to High |

| 85 | [C₆H₁₃]⁺ | Cleavage of C2-C3 bond with charge retention on the hexyl fragment | Low |

| 71 | [C₅H₁₁]⁺ | Cleavage of C3-C4 bond | Moderate |

| 57 | [C₄H₉]⁺ | Cleavage of C4-C5 bond (stable secondary butyl cation) | High |

| 47 | [CH₃CHF]⁺ | α-Cleavage of C2-C3 bond with charge retention on the fluorinated fragment | Moderate |

| 43 | [C₃H₇]⁺ | Cleavage of C5-C6 bond (stable isopropyl or n-propyl cation) | High (Often Base Peak) |

| 29 | [C₂H₅]⁺ | Cleavage of C6-C7 bond | Moderate |

Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways of this compound.

Caption: Primary fragmentation pathways of this compound.

Caption: A typical GC-MS experimental workflow for the analysis of this compound.

Experimental Protocols

The following provides a detailed methodology for the acquisition of an electron ionization mass spectrum of this compound using a standard gas chromatograph-mass spectrometer (GC-MS) system.

5.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.

-

Perform serial dilutions of the stock solution to prepare a working standard at a concentration of approximately 1-10 µg/mL.

5.2. Gas Chromatography (GC) Method

-

Injector:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, with a high split ratio for concentrated samples)

-

Carrier Gas: Helium (99.999% purity)

-

Flow Rate: 1.0 - 1.5 mL/min (constant flow)

-

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Temperature Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Column:

-

A non-polar or mid-polar capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

5.3. Mass Spectrometry (MS) Method

-

Ionization Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 20 - 300

-

Scan Rate: ≥ 2 scans/second

-

Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak)

5.4. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.

-

Perform background subtraction to obtain a clean mass spectrum.

-

Identify the molecular ion (if present) and major fragment ions.

-

Compare the obtained spectrum with a library spectrum (if available) or interpret the fragmentation pattern based on the principles outlined in this guide.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a complex process involving α-cleavage, neutral loss of HF, and extensive fragmentation of the alkyl chain. The resulting mass spectrum will be characterized by a series of carbocation fragments, with the most stable ions yielding the most abundant peaks. This in-depth guide provides a theoretical framework and practical experimental protocols to aid researchers in the identification and structural elucidation of this compound and related compounds using mass spectrometry. The provided visualizations offer a clear representation of the expected fragmentation pathways and the experimental workflow.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Fluorooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and expected findings for the infrared (IR) spectroscopic analysis of 2-Fluorooctane. It is designed to assist in the structural elucidation and characterization of this and similar secondary fluoroalkanes. This document outlines the principal vibrational modes, presents anticipated quantitative data in a structured format, details a standard experimental protocol for spectral acquisition, and includes a logical workflow for the experimental process.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique "fingerprint" of the molecule's functional groups and overall structure.

This compound, an alkyl halide, possesses a combination of C-H bonds within its octane (B31449) backbone and a characteristic C-F bond. The IR spectrum of this compound is therefore dominated by the stretching and bending vibrations of these bonds. The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region, while the various C-H bending vibrations appear at lower wavenumbers. The most diagnostic feature for this molecule is the C-F stretching vibration, which is expected to produce a strong absorption in the fingerprint region of the spectrum. Organohalogen compounds are known to exhibit strong absorptions in the infrared due to the stretching vibrations of the carbon-halogen bond.[1] For monofluorinated compounds, this C-F stretching band is typically strong and appears between 1000 and 1110 cm⁻¹.[2]

Predicted Quantitative Infrared Data for this compound

The following table summarizes the expected characteristic infrared absorption peaks for this compound. The precise wavenumbers and intensities can vary based on the specific experimental conditions and the physical state of the sample.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Asymmetric & Symmetric Stretch | 2850 - 2960 | Strong |

| C-H Methylene & Methyl Bending | 1450 - 1470 | Medium |

| C-H Methyl Umbrella Bending | ~1375 | Medium |

| C-F Stretch | 1000 - 1110 | Strong |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy of Liquid this compound

This section details a standard methodology for obtaining the infrared spectrum of a neat liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

I. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

This compound sample.

-

Micropipette.

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

II. Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

Ensure the ATR crystal surface is clean and dry. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a micropipette, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the spectrometer's software. The same number of scans as the background should be used for consistency.

-

The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

-

Analyze the spectrum by assigning the observed absorption bands to the corresponding molecular vibrations, as detailed in the data table above.

-

-

Cleaning:

-

After the analysis is complete, thoroughly clean the ATR crystal. Use a lint-free wipe to absorb the bulk of the this compound sample.

-

Finish by wiping the crystal with a lint-free wipe dampened with a suitable solvent to remove any residual sample.

-

Logical Workflow for Infrared Spectroscopy

The following diagram illustrates the logical steps involved in a typical infrared spectroscopy experiment, from initial setup to final data interpretation.

Caption: Logical workflow for an FTIR experiment.

References

In-Depth Technical Guide to Chiral 2-Fluorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the chiral enantiomers of 2-Fluorooctane, including their synthesis and analytical separation. This information is critical for researchers in medicinal chemistry and drug development where the stereochemistry of a molecule can significantly impact its pharmacological activity.

Chemical Identification and Physical Properties

The stereoisomers of this compound present distinct chemical identifiers and physical properties. While the boiling point and density of the individual enantiomers are not widely reported, they are expected to be very similar to those of the racemic mixture. A notable distinction between the enantiomers is their optical activity, a critical parameter for their identification and characterization.

Table 1: Chemical Identifiers and Physical Properties of this compound Stereoisomers

| Property | Racemic this compound | (R)-2-Fluorooctane | (S)-2-Fluorooctane |

| CAS Number | 407-95-4[1][2] | 54632-06-3[3] | Not available |

| Molecular Formula | C₈H₁₇F | C₈H₁₇F | C₈H₁₇F |

| Molecular Weight | 132.22 g/mol | 132.22 g/mol | 132.22 g/mol |

| Boiling Point | 139 °C[4][5] | Data not available | Data not available |

| Density | Data not available | Data not available | Data not available |

| Specific Optical Rotation ([α]D) | 0° (by definition) | Data not available | Data not available |

Synthesis of Chiral this compound

The enantiomerically enriched forms of this compound can be synthesized via stereospecific nucleophilic substitution of a chiral secondary alcohol. A common and effective method involves the deoxyfluorination of the corresponding chiral octan-2-ol with a suitable fluorinating agent. This reaction typically proceeds with inversion of stereochemistry.

Experimental Protocol: Synthesis of (S)-2-Fluorooctane from (R)-(-)-Octan-2-ol

This protocol is based on established methods for the stereospecific deoxyfluorination of secondary alcohols.

Materials:

-

(R)-(-)-Octan-2-ol

-

Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-(-)-Octan-2-ol (1.0 eq) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) to the stirred solution via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ in an ice bath.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain (S)-2-Fluorooctane.

Expected Outcome: The reaction is expected to yield (S)-2-Fluorooctane with a high degree of enantiomeric excess due to the SN2 mechanism causing an inversion of stereochemistry at the chiral center.

Chiral Separation and Analysis

The enantiomeric purity of this compound is typically determined by chiral gas chromatography (GC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral GC Analysis of this compound

This protocol provides a general guideline for the chiral separation of this compound. Optimization of parameters may be required depending on the specific instrument and column used.

Instrumentation and Materials:

-

Gas chromatograph with a flame ionization detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column such as Chirasil-DEX CB)

-

Helium or hydrogen as the carrier gas

-

Sample of this compound dissolved in a suitable solvent (e.g., hexane)

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 120 °C

-

Hold at 120 °C for 5 minutes

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Procedure:

-

Prepare a dilute solution of the this compound sample in hexane.

-

Set up the GC instrument with the specified conditions.

-

Inject the sample onto the column.

-

Record the chromatogram and identify the retention times of the two enantiomers.

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

This technical guide provides foundational information for researchers working with chiral this compound. The provided protocols offer a starting point for synthesis and analysis, which can be further optimized for specific laboratory conditions and research objectives.

References

- 1. This compound | C8H17F | CID 10953554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2R)-2-Fluorooctane | C8H17F | CID 12484869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound [stenutz.eu]

An In-depth Technical Guide on the Molecular Weight of 1-Fluorooctane (C8H17F)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 1-fluorooctane (B1361355) (C8H17F), a fluorinated alkane used as a molecular probe in gas chromatography and in the study of fluorinated compounds. This document outlines the key quantitative properties of 1-fluorooctane, details a general experimental protocol for the determination of its molecular weight using Gas Chromatography-Mass Spectrometry (GC-MS), and presents a conceptual workflow for this process.

Quantitative Data Summary

The physicochemical properties of 1-fluorooctane are summarized in the table below, providing a ready reference for laboratory applications.

| Property | Value | Unit |

| Molecular Formula | C8H17F | - |

| Molecular Weight | 132.22 | g/mol |

| Boiling Point | 143 | °C |

| Density | 0.814 | g/mL |

| Refractive Index | 1.396 | - |

Experimental Protocol: Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The determination of the molecular weight of a volatile organic compound such as 1-fluorooctane is routinely achieved with high accuracy using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol based on standard laboratory practices.

Objective: To determine the molecular weight of a 1-fluorooctane sample.

Materials:

-

1-fluorooctane sample

-

A suitable volatile organic solvent (e.g., hexane, dichloromethane)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Microsyringe for sample injection

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 1-fluorooctane sample in a suitable volatile solvent. A typical concentration is around 10 µg/mL. Ensure the sample is fully dissolved and free of particulate matter.

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector: Set the injector temperature to a value appropriate for the volatilization of 1-fluorooctane without degradation (e.g., 250 °C).

-

Column: Utilize a capillary column with a non-polar stationary phase (e.g., DB-5MS).

-

Oven Program: Implement a temperature program that allows for the separation of 1-fluorooctane from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Employ Electron Ionization (EI) as the method of ionization.

-

Mass Analyzer: Set the mass analyzer to scan a mass-to-charge (m/z) range that will include the expected molecular ion of 1-fluorooctane (e.g., m/z 50-200).

-

Detector: Ensure the detector is calibrated and functioning according to the manufacturer's specifications.

-

-

-

Sample Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared 1-fluorooctane solution into the GC injector.

-

Data Acquisition: The sample is volatilized in the injector and carried through the GC column by the carrier gas, where it is separated from other components. As 1-fluorooctane elutes from the column, it enters the mass spectrometer. In the ion source, the molecules are bombarded with electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The mass analyzer separates these ions based on their m/z ratio, and the detector records their abundance.

-

Data Analysis:

-

Analyze the resulting mass spectrum. The peak with the highest m/z value that is consistent with the molecular structure is identified as the molecular ion peak.

-

For 1-fluorooctane (C8H17F), the molecular ion peak will appear at an m/z value corresponding to its molecular weight. The experimentally determined molecular weight is then compared to the theoretical molecular weight calculated from the atomic masses of its constituent elements.

-

Mandatory Visualization

The following diagram illustrates the conceptual workflow for the determination of the molecular weight of 1-fluorooctane using Gas Chromatography-Mass Spectrometry.

Caption: Workflow for Molecular Weight Determination of C8H17F via GC-MS.

The Solubility of 2-Fluorooctane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Fluorooctane is a halogenated alkane with potential applications in various chemical syntheses and as a component in specialty fluids. Understanding its solubility in a range of organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.[1][2][3][4] As a haloalkane, this compound possesses both a nonpolar alkyl chain and a polar carbon-fluorine bond, giving it a nuanced solubility profile.[1][3]

This guide provides a framework for the systematic evaluation of this compound's solubility. It includes a standardized table for recording experimental data, a detailed protocol for the widely accepted shake-flask method for solubility determination, and visualizations to illustrate both the experimental workflow and the underlying principles of solubility.

Theoretical Framework: Predicting Solubility

The solubility of this compound in organic solvents is primarily dictated by the balance of intermolecular forces between the solute and the solvent molecules. The key principle is that the energy required to break the interactions within the pure solute and pure solvent should be compensated by the energy released upon the formation of new interactions between the solute and solvent.[2][5]

Haloalkanes, such as this compound, exhibit both London dispersion forces, due to their alkyl chain, and dipole-dipole interactions, arising from the polar C-F bond.[1][3] Therefore, they are generally expected to be soluble in organic solvents that share these characteristics.[1][2][5]

The following diagram illustrates the "like dissolves like" principle as it applies to this compound.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data. It is recommended to determine solubility at a standard temperature, such as 25°C, and to specify the units of measurement (e.g., g/100 mL, mol/L, or miscibility).

Table 1: Experimental Solubility of this compound in Common Organic Solvents at 25°C

| Organic Solvent | Chemical Class | Polarity | Solubility (Specify Units) | Observations |

| Hexane | Nonpolar | Low | ||

| Toluene | Nonpolar (Aromatic) | Low | ||

| Diethyl Ether | Polar Aprotic | Low | ||

| Dichloromethane | Polar Aprotic | Medium | ||

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | ||

| Acetone | Polar Aprotic | Medium | ||

| Ethyl Acetate | Polar Aprotic | Medium | ||

| Acetonitrile | Polar Aprotic | High | ||

| Dimethylformamide (DMF) | Polar Aprotic | High | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | ||

| Methanol | Polar Protic | High | ||

| Ethanol | Polar Protic | High | ||

| Isopropanol | Polar Protic | Medium |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[6][7][8][9][10][11] The following protocol is a generalized procedure suitable for determining the solubility of a liquid solute, such as this compound, in a liquid organic solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Pipettes (calibrated)

-

Centrifuge (optional, for separating fine emulsions)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), or High-Performance Liquid Chromatography (HPLC) if a suitable chromophore is present or derivatization is performed)

-

Volumetric flasks and syringes for standard preparation

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the two phases to separate.

-

If a fine emulsion persists, centrifugation at a controlled temperature can be used to facilitate phase separation.

-

-

Sampling:

-

Carefully extract an aliquot of the solvent phase (the saturated solution) using a pipette or syringe. Ensure that none of the excess this compound phase is drawn.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Analyze the collected aliquot and the calibration standards using a suitable analytical method (e.g., GC-FID).

-

Determine the concentration of this compound in the saturated solvent phase by comparing its response to the calibration curve.

-

4.3. Data Analysis and Reporting

-

Calculate the average solubility from the replicate samples and report it along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Report the solubility in appropriate units (e.g., g/100 mL, mol/L). If the two liquids are miscible in all proportions, this should be noted.

The following diagram outlines the experimental workflow for the shake-flask method.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this guide provides the necessary theoretical background and practical methodology for researchers to determine this crucial physical property. By applying the principles of intermolecular forces and following the detailed shake-flask protocol, scientists and drug development professionals can generate reliable solubility data. This information is essential for the informed design of chemical processes, the development of new formulations, and the advancement of research involving this compound.

References

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 3. Haloalkanes dissolve easily in organic solvents, why? [allen.in]

- 4. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

- 11. researchgate.net [researchgate.net]

The Expanding Role of Fluorinated Alkanes in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique physicochemical properties of fluorinated alkanes, arising from the replacement of hydrogen with fluorine atoms, have positioned them as invaluable tools in a diverse range of research applications. Their high gas solubility, chemical and biological inertness, and distinct nuclear magnetic resonance (NMR) signature have opened new avenues in drug development, biomedical imaging, and materials science. This technical guide provides an in-depth exploration of the core applications of fluorinated alkanes, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications of Fluorinated Alkanes in Research

Fluorinated alkanes, primarily perfluorocarbons (PFCs) and semifluorinated alkanes (SFAs), are leveraged for a variety of research purposes. PFCs are hydrocarbons where all hydrogen atoms have been substituted with fluorine, rendering them extremely stable and inert.[1][2] SFAs, containing both a perfluorinated segment and a hydrocarbon segment, exhibit unique interfacial properties.[3][4]

Key research applications include:

-

Oxygen Delivery and Liquid Ventilation: The high capacity of PFCs to dissolve respiratory gases, such as oxygen and carbon dioxide, has driven extensive research into their use as blood substitutes and for liquid ventilation.[5][6] This property is particularly valuable in treating ischemia and enhancing oxygenation in hypoxic tissues.[1]

-

¹⁹F Magnetic Resonance Imaging (MRI): The natural abundance and high sensitivity of the ¹⁹F nucleus, coupled with the absence of a background signal in biological tissues, make PFCs excellent contrast agents for ¹⁹F MRI.[7][8] This enables non-invasive and quantitative cell tracking, as well as the measurement of oxygen partial pressure (pO₂) in vivo.[7][9]

-

Drug Delivery Systems: The inert and immiscible nature of fluorinated alkanes makes them suitable as core components of nanoemulsions for drug delivery.[2][10] These nanoemulsions can be functionalized with targeting ligands to deliver therapeutic agents to specific cells or tissues.[2]

-

Protein Engineering and Stabilization: The incorporation of fluorinated amino acids into proteins can significantly enhance their thermal and chemical stability.[11] This "fluorous effect" is a valuable tool in protein design and engineering for creating more robust and durable protein-based therapeutics and diagnostics.

-

Materials Science: The unique properties of fluorinated polymers, such as perfluoroalkoxy alkanes (PFA), including high thermal stability and chemical resistance, make them crucial in a variety of industrial and research applications.[12]

Quantitative Data: Physical Properties of Selected Fluorinated Alkanes

The selection of a specific fluorinated alkane for a research application is highly dependent on its physical properties. The following tables summarize key quantitative data for some commonly used perfluorocarbons and semifluorinated alkanes.

| Perfluorocarbon | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Boiling Point (°C) | Vapor Pressure (torr at 25°C) | Oxygen Solubility (mL O₂/100 mL) |

| Perfluorodecalin | C₁₀F₁₈ | 462.08 | 1.917 - 1.941 | 142 | 6.25 | ~50 |

| Perfluorooctyl Bromide | C₈F₁₇Br | 498.96 | 1.93 - 1.98 | 142 - 144 | 10.50 | ~50 |

| Perfluoro-15-crown-5-ether | C₁₀F₂₀O₅ | 580.07 | 1.78 | 145 - 146 | Not widely reported | Not widely reported |

Data sourced from references:[1][3][10][13][14][15][16][17][18][19][20]

| Semifluorinated Alkane | Molecular Formula | Density (g/cm³ at 20°C) | Viscosity (mPa·s at 25°C) |

| Perfluorobutylpentane (F4H5) | C₉H₁₂F₉ | 1.268 | 1.05 |

| Perfluorobutylhexane (F4H6) | C₁₀H₁₄F₉ | 1.248 | 1.23 |

| Perfluorobutyloctane (F4H8) | C₁₂H₁₈F₉ | 1.196 | 1.69 |

| Perfluorohexylhexane (F6H6) | C₁₂H₁₄F₁₃ | 1.389 | 2.21 |

| Perfluorohexyloctane (F6H8) | C₁₄H₁₈F₁₃ | 1.339 | 2.89 |

Data sourced from references:[4][21][22][23][24]

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorinated alkanes.

Preparation of Perfluorocarbon Nanoemulsions for Drug Delivery and Imaging

This protocol describes the preparation of a basic perfluorocarbon nanoemulsion using a high-pressure homogenization method.[23]

Materials:

-

Perfluorocarbon (e.g., Perfluorooctyl Bromide)

-

Surfactant (e.g., a lipid-based surfactant mixture)

-

Drug to be encapsulated (lipophilic)

-

High-pressure homogenizer

-

Laser particle size analyzer

-

High-performance liquid chromatography (HPLC) system

Methodology:

-

Preparation of the Oil Phase: Dissolve the lipophilic drug in the perfluorocarbon.

-

Preparation of the Aqueous Phase: Prepare an aqueous solution containing the surfactant.

-

Pre-emulsification: Mix the oil phase and the aqueous phase and subject the mixture to high-shear mixing to form a coarse emulsion.

-

Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure to reduce the droplet size to the nanometer range.

-

Characterization:

-

Particle Size and Distribution: Measure the size and polydispersity index of the nanoemulsion using a laser particle size analyzer.

-

Encapsulation Efficiency: Determine the amount of drug encapsulated within the nanoparticles. This is typically done by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the pellet using HPLC. The encapsulation efficiency (EE) is calculated as: EE (%) = (Total Drug - Free Drug) / Total Drug * 100

-

-

In Vitro Release Study:

-

Place a known amount of the drug-loaded nanoemulsion in a dialysis bag with a suitable molecular weight cutoff.

-